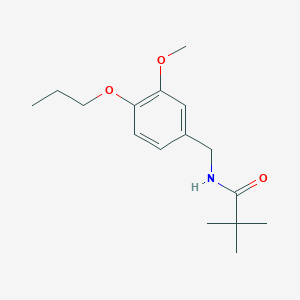
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide, also known as MPDP, is a synthetic compound that has gained significant attention in scientific research. MPDP is a member of the class of compounds known as stimulants, which are substances that increase alertness, attention, and energy levels. In
作用機序
The exact mechanism of action of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and energy levels.
Biochemical and Physiological Effects
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and energy levels. It also increases heart rate and blood pressure, which can have both beneficial and harmful effects. In addition, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage to cells.
実験室実験の利点と制限
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure, which makes it easy to study. It also has a relatively low toxicity, which makes it safe for use in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may have different effects in humans than in animals, and its long-term effects are not well understood.
将来の方向性
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential use as a performance-enhancing drug in sports. Additionally, further research is needed to better understand its mechanism of action and long-term effects. Finally, more studies are needed to determine the optimal dosage and administration of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide for different applications.
合成法
The synthesis of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide involves a series of chemical reactions that begin with the reaction of 3-methoxy-4-propoxybenzaldehyde with 2,2-dimethylpropanamine. This reaction produces the intermediate product, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropan-1-amine, which is then converted to N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide by reacting it with acetic anhydride and sodium acetate. The final product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been studied extensively in scientific research due to its potential as a cognitive enhancer and stimulant. It has been shown to increase alertness, attention, and energy levels, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has also been studied for its potential use as a performance-enhancing drug in sports.
特性
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-9-20-13-8-7-12(10-14(13)19-5)11-17-15(18)16(2,3)4/h7-8,10H,6,9,11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHSZTIIBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(difluoromethyl)-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5914543.png)
![9-(difluoromethyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914547.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![7-hydroxy-5-oxo-2-[(3-phenoxypropyl)thio]-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914560.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)

![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)